molecular formula C18H28O3 B11076991 1-(3,4-Dimethoxyphenyl)decan-1-one

1-(3,4-Dimethoxyphenyl)decan-1-one

Cat. No.: B11076991
M. Wt: 292.4 g/mol
InChI Key: RRCYPWJEDCIRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-1-decanone is an organic compound characterized by a decanone backbone substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1-decanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable decanone precursor under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction between 3,4-dimethoxybenzaldehyde and decanone .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For example, the reduction of 3,4-dimethoxyacetophenone using hydrogen gas in the presence of a catalyst can yield 1-(3,4-dimethoxyphenyl)-1-decanone . This method is scalable and can produce high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1-decanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)-1-decanol.

    Substitution: Formation of halogenated derivatives like 3,4-dimethoxyphenyl bromide.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1-decanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1-decanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,4-Dimethoxyphenyl-β-D-glucopyranoside
  • 4-(But-2-enyloxy)-1,2-dimethoxybenzene

Uniqueness: 1-(3,4-Dimethoxyphenyl)-1-decanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long alkyl chain and methoxy-substituted phenyl ring make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)decan-1-one

InChI

InChI=1S/C18H28O3/c1-4-5-6-7-8-9-10-11-16(19)15-12-13-17(20-2)18(14-15)21-3/h12-14H,4-11H2,1-3H3

InChI Key

RRCYPWJEDCIRNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.